4-[1-(4-Nitroanilino)propan-2-yloxy]-1,2,5-oxadiazol-3-amine
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Overview
Description
4-[1-(4-Nitroanilino)propan-2-yloxy]-1,2,5-oxadiazol-3-amine is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-Nitroanilino)propan-2-yloxy]-1,2,5-oxadiazol-3-amine typically involves the reaction of 4-nitroaniline with 2-bromo-1-(propan-2-yloxy)propane in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with a suitable oxadiazole precursor under controlled conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-[1-(4-Nitroanilino)propan-2-yloxy]-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The propan-2-yloxy group can be substituted with other alkyl or aryl groups using appropriate reagents.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Alkyl or aryl halides, base (e.g., potassium carbonate).
Cyclization: Acidic or basic conditions, depending on the desired product.
Major Products Formed
Reduction: 4-[1-(4-Aminoanilino)propan-2-yloxy]-1,2,5-oxadiazol-3-amine.
Substitution: Various alkyl or aryl derivatives of the original compound.
Cyclization: Complex heterocyclic compounds with potential biological activity.
Scientific Research Applications
4-[1-(4-Nitroanilino)propan-2-yloxy]-1,2,5-oxadiazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 4-[1-(4-Nitroanilino)propan-2-yloxy]-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The oxadiazole ring can also participate in hydrogen bonding and other interactions with biological molecules, enhancing its activity .
Comparison with Similar Compounds
Similar Compounds
4-[1-(4-Aminoanilino)propan-2-yloxy]-1,2,5-oxadiazol-3-amine: A reduced form of the original compound with different biological activity.
4-[1-(4-Methoxyanilino)propan-2-yloxy]-1,2,5-oxadiazol-3-amine: A derivative with a methoxy group instead of a nitro group, affecting its reactivity and properties.
Uniqueness
4-[1-(4-Nitroanilino)propan-2-yloxy]-1,2,5-oxadiazol-3-amine is unique due to its combination of a nitro group and an oxadiazole ring, which imparts specific chemical and biological properties.
Properties
IUPAC Name |
4-[1-(4-nitroanilino)propan-2-yloxy]-1,2,5-oxadiazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O4/c1-7(19-11-10(12)14-20-15-11)6-13-8-2-4-9(5-3-8)16(17)18/h2-5,7,13H,6H2,1H3,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSQCHMXAXQVDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=CC=C(C=C1)[N+](=O)[O-])OC2=NON=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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